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  • Product: Dodecane, 6,7-dimethyl
  • CAS: 20904-59-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Natural Sources, Biosynthesis, and Chemical Ecology of 6,7-Dimethyldodecane

Executive Summary Branched-chain alkanes represent a critical class of biologically active lipids, serving as fundamental components of insect cuticular hydrocarbons (CHCs) and plant volatile organic compounds (VOCs). Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Branched-chain alkanes represent a critical class of biologically active lipids, serving as fundamental components of insect cuticular hydrocarbons (CHCs) and plant volatile organic compounds (VOCs). Among these, dodecane, 6,7-dimethyl (IUPAC: 6,7-dimethyldodecane) stands out as a structurally significant symmetrical dimethylalkane. While frequently encountered as a synthetic byproduct or a model compound in polymer and analytical chemistry[1], its structural motif is deeply rooted in natural chemical ecology, where related isomers govern desiccation resistance and complex semiochemical communication[2].

This whitepaper provides an in-depth mechanistic analysis of the natural sources, biological synthesis, and biomimetic generation of 6,7-dimethyldodecane, complete with field-proven analytical and synthetic protocols designed for researchers and drug development professionals.

Chemical Identity and Quantitative Properties

6,7-Dimethyldodecane is a highly hydrophobic, branched aliphatic hydrocarbon. Its symmetrical structure makes it an ideal model compound for studying the physical properties of branched alkanes and for calibrating quantitative 13 C NMR spectra in polymer microstructure analysis[1].

Table 1: Chemical and Physical Properties of 6,7-Dimethyldodecane

PropertyValueSource/Reference
IUPAC Name 6,7-dimethyldodecanePubChem CID 529936[3]
Molecular Formula C₁₄H₃₀PubChem CID 529936[3]
Molecular Weight 198.39 g/mol PubChem CID 529936[3]
CAS Registry Number 131405-01-1Guidechem[4]
Structural Class Symmetrical DimethylalkaneChemsrc[5]
Primary Synthetic Route Radical Homocoupling / Kolbe ElectrolysisBenchchem[6]

Natural Sources and Ecological Significance

While straight-chain alkanes are ubiquitous, methyl-branched alkanes like dimethyldodecanes are highly specialized molecules synthesized by specific organisms for survival and communication.

Insect Cuticular Hydrocarbons (CHCs)

Insects secrete a complex mixture of lipids onto their epicuticle. Branched alkanes are critical to this layer because the methyl branches disrupt the tight packing of lipid chains, lowering the melting point of the CHC layer and maintaining its fluidity at varying ambient temperatures[2].

  • Semiochemical Communication: Dimethylalkanes often exhibit greater biological activity than their straight-chain counterparts. For instance, the closely related isomer 4,6-dimethyldodecane is a well-documented contact pheromone in the German cockroach (Blattella germanica), triggering specific behavioral cascades via odorant-binding proteins (OBPs)[7].

  • Chemotaxonomy: The specific positioning of methyl branches (such as the 6,7-position) serves as a unique chemical fingerprint. CHC profiling using GC-MS is a proven chemotaxonomic tool for differentiating cryptic insect species, such as Gonipterini weevils[2].

Plant Volatile Organic Compounds (VOCs)

Plants emit specific VOCs in response to biotic stress. Isomers of dimethyldodecane, such as 2,3-dimethyldodecane, have been identified in the herbivore-induced plant volatiles (HIPVs) of rice plants (Oryza sativa)[8]. These compounds act as indirect defenses, signaling natural predators of the infesting herbivores and shaping the local arthropod community[8].

Biosynthetic Pathways of Branched Alkanes

The biosynthesis of dimethylalkanes in nature is a highly conserved, multi-enzyme process. The introduction of methyl branches does not occur post-synthetically; rather, it is incorporated during the de novo synthesis of the carbon backbone.

  • Chain Initiation and Branching: Fatty Acid Synthase (FAS) typically utilizes malonyl-CoA for chain elongation. However, to create a methyl branch, the enzyme incorporates methylmalonyl-CoA instead. The extra carbon atom from methylmalonyl-CoA becomes the methyl branch on the growing acyl chain.

  • Elongation: The branched acyl-CoA is extended by membrane-bound elongase complexes to form a very-long-chain branched fatty acid (VLCFA).

  • Reduction: A Fatty Acyl-CoA Reductase (FAR) reduces the VLCFA to a branched aldehyde.

  • Decarbonylation: The final, defining step is catalyzed by a Cytochrome P450 enzyme (specifically the CYP4G family in insects). This enzyme acts as an oxidative decarbonylase, removing the aldehyde carbon as carbon monoxide (CO) and yielding the final branched alkane[7].

BiologicalPathway A Acetyl-CoA + Malonyl-CoA B Fatty Acid Synthase (FAS) A->B D Branched Fatty Acyl-CoA B->D C Methylmalonyl-CoA (Branching Unit) C->B Incorporation of methyl branches E Elongase Complex (Chain Extension) D->E Elongation F Very-Long-Chain Branched Fatty Acid E->F G Fatty Acyl-CoA Reductase (FAR) F->G Reduction H Branched Aldehyde G->H I Cytochrome P450 (CYP4G) Decarbonylation H->I -CO (Carbon Monoxide) J Dimethylalkane (e.g., Dimethyldodecane) I->J

Caption: Biological biosynthesis of branched alkanes via FAS methylmalonyl-CoA incorporation and CYP4G decarbonylation.

Biomimetic and Synthetic Generation

In laboratory settings, 6,7-dimethyldodecane is frequently generated via radical-mediated mechanisms that mimic the biological decarboxylation step.

Grignard Reaction Byproducts

During the synthesis of complex molecules, 6,7-dimethyldodecane frequently emerges as a primary homocoupling byproduct in the Grignard reaction of 2-chloroheptane[6]. The formation of the 2-heptylmagnesium chloride reagent can lead to Wurtz-type coupling, yielding the symmetrical 6,7-dimethyldodecane dimer[6].

Biomimetic Synthesis via Kolbe Electrolysis

The most direct and controlled synthetic route to symmetrical branched alkanes is Kolbe Electrolysis . This electrochemical process involves the anodic oxidation of a carboxylic acid to a carboxylate radical, which rapidly decarboxylates to form an alkyl radical. The dimerization of two such radicals yields the target alkane[9]. For 6,7-dimethyldodecane, the precursor is 2-methylheptanoic acid .

KolbeElectrolysis A 2-Methylheptanoic Acid B Anodic Oxidation (Pt Electrode, -e⁻) A->B Deprotonation & Oxidation C 2-Methylheptanoate Radical B->C D Decarboxylation (-CO₂) C->D E 2-Heptyl Radical (CH₃-(CH₂)₄-CH(CH₃)•) D->E F Radical Homocoupling (Dimerization) E->F x2 Radicals G 6,7-Dimethyldodecane F->G

Caption: Biomimetic synthesis of 6,7-dimethyldodecane via Kolbe electrolysis of 2-methylheptanoic acid.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction of natural branched alkanes and the biomimetic synthesis of 6,7-dimethyldodecane.

Protocol 1: Extraction and GC-MS Profiling of Cuticular Hydrocarbons (CHCs)

Causality Note: Hexane is selected as the extraction solvent because its non-polar nature efficiently strips epicuticular hydrocarbons without lysing cells or extracting internal polar lipids, ensuring a clean chromatogram.

  • Extraction: Submerge the target insect specimen (e.g., Blattella or Gonipterini species) in 2.0 mL of HPLC-grade hexane in a clean glass vial for exactly 10 minutes at room temperature. Agitate gently.

  • Concentration: Remove the insect using solvent-washed forceps. Concentrate the hexane extract to approximately 50 µL under a gentle stream of high-purity nitrogen gas.

  • Standardization: Add 10 µL of an internal standard solution (e.g., n-tetracosane at 10 ng/µL in hexane) to allow for relative quantification.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: Initial hold at 70°C for 2 min, ramp at 10°C/min to 320°C, and hold for 10 min.

  • Data Validation: Identify branched alkanes by their characteristic mass fragmentation patterns. Methyl branches induce enhanced cleavage at the tertiary carbon, resulting in diagnostic fragment ions with higher relative abundances than expected for straight-chain alkanes[2].

Protocol 2: Biomimetic Synthesis via Kolbe Electrolysis

Causality Note: Platinum (Pt) electrodes are strictly required for the anode because Pt has a high oxygen evolution overpotential. This prevents the competitive oxidation of water/solvent and forces the oxidation of the carboxylate anion.

  • Electrolyte Preparation: Dissolve 10 mmol of 2-methylheptanoic acid in 50 mL of anhydrous methanol. Add 1 mmol of Potassium Hydroxide (KOH). Rationale: Partial neutralization (10%) creates enough carboxylate anions to provide electrical conductivity without fully depleting the acid reservoir.

  • Electrochemical Setup: Transfer the solution to an undivided glass electrolytic cell equipped with two smooth Platinum (Pt) foil electrodes (surface area ~2 cm² each), spaced 5 mm apart.

  • Electrolysis: Apply a constant current density of 0.25 A/cm² using a DC power supply. Maintain the reaction vessel in a water bath at 20–25°C to prevent solvent boiling from Joule heating.

  • Monitoring: Continue electrolysis until the theoretical charge (1 F/mol) has passed, or until the pH of the solution becomes basic (indicating depletion of the acid).

  • Workup: Dilute the reaction mixture with 100 mL of distilled water and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any unreacted precursor, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (eluting with 100% hexane) to yield pure 6,7-dimethyldodecane. Verify purity via GC-MS[6].

References

  • Compound 529936: Dodecane, 6,7-dimethyl - Dataset - Catalog - Data.gov Source: Data.gov / PubChem URL:[Link]

  • Dodecane, 6,7-dimethyl | C14H30 | CID 529936 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (US9273158B2)
  • 2-Bromoheptane | CAS#:1974-04-5 | Chemsrc Source: Chemsrc URL:[Link]

  • Cuticular Hydrocarbon Profiling of Australian Gonipterini Weevils Source: MDPI URL:[Link]

  • Herbivore-induced plant volatiles in rice: a natural defense mechanism shaping arthropod community Source: Applied Ecology and Environmental Research URL:[Link]

Sources

Exploratory

Toxicity, volatility, and safety data for dodecane, 6,7-dimethyl

Title: Technical Whitepaper: Physicochemical Dynamics, Toxicity Mechanisms, and Handling Protocols for 6,7-Dimethyldodecane Introduction As a Senior Application Scientist in hydrocarbon solvent applications and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Physicochemical Dynamics, Toxicity Mechanisms, and Handling Protocols for 6,7-Dimethyldodecane

Introduction As a Senior Application Scientist in hydrocarbon solvent applications and drug development, I frequently encounter the need to rigorously characterize branched alkanes. 6,7-dimethyldodecane (CAS: 6864-53-5)[1] is a highly specialized C14 aliphatic hydrocarbon[2]. Often utilized as a reference standard in GC/MS biomarker analysis[3] and as a specialized non-polar solvent in synthesis, its structural branching fundamentally alters its volatility and toxicity profile compared to its linear counterpart, n-tetradecane. This whitepaper synthesizes the core safety data, volatility metrics, and toxicological mechanisms of 6,7-dimethyldodecane, providing a comprehensive framework for researchers and safety professionals.

Physicochemical Properties and Volatility Profile

The structural incorporation of two methyl groups at the C6 and C7 positions of the dodecane backbone disrupts the van der Waals packing efficiency typically observed in linear alkanes. This steric hindrance lowers the melting point and slightly increases the vapor pressure relative to linear C14 alkanes, though it remains a low-volatility liquid at standard temperature and pressure (STP).

Table 1: Quantitative Physicochemical Summary of 6,7-Dimethyldodecane

PropertyValue / DescriptionSource / Read-Across
CAS Number 6864-53-5Parchem[1]
Molecular Formula C14H30PubChem[2]
Molecular Weight 198.39 g/mol PubChem[2]
Boiling Point Range 142.9°C - 253.5°COECD SIAP (C9-C14 Category)[4]
Vapor Pressure (20°C) Low (< 0.1 mmHg)Extrapolated from C14 Alkanes[4]
Hazard Classification Combustible Liquid (H227)TCI Chemicals SDS[5]

While the vapor pressure at 20°C is negligible, elevated temperatures during distillation or exothermic reactions can generate combustible vapor mixtures[6]. Consequently, the volatility profile must be empirically validated under specific process conditions.

Toxicological Mechanisms and Causality

In evaluating the safety of 6,7-dimethyldodecane, we must look beyond hazard codes and understand the physiological causality of its toxicity. Based on the OECD SIDS Initial Assessment Profile for C9-C14 Aliphatic Hydrocarbon Solvents[4], the primary acute threat is not systemic chemical poisoning, but rather physical interaction with pulmonary and dermal tissues.

Aspiration Toxicity (Category 1 - H304) The most critical hazard associated with 6,7-dimethyldodecane is aspiration toxicity[5]. If ingested, the liquid can easily be aspirated into the respiratory tract during swallowing or subsequent vomiting. The causality here is strictly physical: the compound possesses a very low kinematic viscosity and low surface tension. Once in the trachea, it rapidly spreads across the respiratory epithelium, driven by capillary action. It displaces the natural pulmonary surfactant, leading to alveolar collapse, lipid solubilization of cell membranes, and severe chemical pneumonitis[7].

Dermal and Inhalation Hazards As a highly lipophilic molecule, 6,7-dimethyldodecane acts as a potent defatting agent. Prolonged dermal contact extracts epidermal lipids (ceramides and cholesterol), compromising the stratum corneum barrier and causing irritant contact dermatitis[7]. Inhalation of aerosols or heated vapors can induce central nervous system (CNS) depression, presenting as narcotic effects (dizziness, headaches) due to the molecule's ability to partition into the lipid-rich myelin sheaths of neurons[7].

AspirationToxicity A Accidental Ingestion 6,7-dimethyldodecane B Vomiting / Regurgitation A->B Gastric Irritation C Aspiration into Trachea (Low Viscosity) B->C Loss of Airway Protection D Spreading into Alveoli (Low Surface Tension) C->D Capillary Action E Surfactant Displacement & Lipid Solubilization D->E Cellular Interaction F Chemical Pneumonitis & Pulmonary Edema E->F Inflammatory Response

Figure 1: Mechanistic pathway of aspiration toxicity and chemical pneumonitis.

Self-Validating Experimental Protocol: Volatility and Thermal Stability Assessment

To safely utilize 6,7-dimethyldodecane in high-temperature applications, its specific evaporation kinetics must be mapped. The following Thermogravimetric Analysis (TGA) protocol is designed as a self-validating system to isolate volatility from thermal degradation.

Rationale & Causality: We utilize a nitrogen purge rather than air. Why? Heating alkanes in air introduces oxidative degradation, which convolutes mass loss data. By using an inert atmosphere, any mass loss recorded is purely a function of the compound's vapor pressure and volatility at that specific temperature.

Step-by-Step Methodology:

  • System Calibration (The Validation Step): Run a baseline TGA scan using a high-purity linear standard (e.g., n-dodecane)[5]. Verify that the derivative of the mass loss curve (DTG) aligns with known boiling point parameters. This confirms the instrument's thermal calibration is accurate.

  • Sample Loading: Pipette exactly 10.0 mg of 6,7-dimethyldodecane into a standard aluminum oxide (alumina) crucible. Causality: Alumina is chosen over platinum to prevent any potential catalytic cracking of the branched alkane at elevated temperatures.

  • Atmospheric Control: Purge the TGA furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min for 10 minutes prior to heating.

  • Thermal Ramping: Initiate a heating ramp of 10°C/min from 25°C to 300°C. Causality: A moderate 10°C/min rate ensures the liquid sample maintains thermal equilibrium with the crucible sensor, preventing thermal lag which could artificially inflate the apparent boiling/evaporation temperature.

  • Isothermal Hold (Optional): If the process requires prolonged exposure at a specific temperature (e.g., 150°C), introduce an isothermal hold for 60 minutes to calculate the steady-state evaporation rate.

  • Data Synthesis: Export the thermogram. The onset of mass loss defines the volatility threshold, while the peak of the DTG curve correlates closely with the extrapolated boiling point.

VolatilityWorkflow S1 System Calibration (n-Dodecane Std) S2 Sample Loading (Alumina Crucible) S1->S2 S3 N2 Purge (Prevent Oxidation) S2->S3 S4 Thermal Ramp (10°C/min to 300°C) S3->S4 S5 Data Synthesis (DTG Curve Analysis) S4->S5

Figure 2: Self-validating TGA workflow for assessing thermal stability and volatility.

Safety and Handling Workflows

Given the physicochemical and toxicological profile established above, laboratory handling must strictly adhere to the following controls:

  • Engineering Controls: All transfers and heating of 6,7-dimethyldodecane must be performed within a Class II Type A2 biological safety cabinet or a standard chemical fume hood to mitigate inhalation of generated aerosols or vapors[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Nitrile provides superior resistance to non-polar aliphatic hydrocarbons compared to latex, preventing the defatting dermatitis discussed earlier. Splash goggles are required to prevent ocular irritation[7].

  • Spill Response: In the event of a spill, do not use water. Causality: The specific gravity of 6,7-dimethyldodecane (~0.76) means it will float on water, potentially spreading the combustible hazard[7]. Use an inert absorbent material (e.g., dry sand or vermiculite) to sequester the liquid, then dispose of it in a designated hydrocarbon waste receptacle[6].

References

  • Compound 529936: Dodecane, 6,7-dimethyl - Catalog Source: Data.gov (PubChem Database) URL:[Link]

  • DODECANE Safety Data Sheet Source: Shepherd University Environmental Safety URL:[Link]

  • C9-14 Aliphatic Hydrocarbon Solvents Category SIAP Source: OECD (Organisation for Economic Co-operation and Development) URL:[Link]

  • The Collection of Reference Standards - 2008 Source: Chiron AS URL:[Link]

Sources

Foundational

Synthesis Pathways and Mechanisms for 6,7-Dimethyldodecane: A Comprehensive Technical Guide

Introduction 6,7-Dimethyldodecane (CAS: 131405-01-1) is a highly branched aliphatic hydrocarbon with the molecular formula C₁₄H₃₀. In contemporary polymer chemistry and materials science, it serves as a critical model co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6,7-Dimethyldodecane (CAS: 131405-01-1) is a highly branched aliphatic hydrocarbon with the molecular formula C₁₄H₃₀. In contemporary polymer chemistry and materials science, it serves as a critical model compound. Specifically, it is utilized as a quantitative ¹³C NMR standard to calculate the ratio of methylidene to ethylidene in complex polyethylene (PE) waxes and poly(ethylene-co-propylene) microstructures ()[1]. Furthermore, its symmetrical, branched architecture makes it a valuable precursor for synthesizing tailored lipid tails in lipid nanoparticle (LNP) delivery systems and specialty lubricants.

This whitepaper provides an in-depth mechanistic analysis and step-by-step experimental protocols for the synthesis of 6,7-dimethyldodecane, focusing on three distinct chemical pathways: Wurtz-type reductive coupling, Kolbe electrolysis, and Pinacol coupling.

Section 1: Wurtz-Type Reductive Coupling of 2-Haloheptanes

Mechanism and Causality

The Wurtz coupling of (CAS: 1974-04-5) is a classical approach to forming symmetrical alkanes[2]. The reaction is initiated by a Single Electron Transfer (SET) from an alkali or alkaline earth metal (typically Na or Mg) to the alkyl halide, generating a 2-heptyl radical.

While direct, this method suffers from chemoselectivity issues. Because the 2-heptyl radical is secondary, steric hindrance during the homocoupling phase makes the competing disproportionation pathway highly favorable. This results in the generation of heptane and 2-heptene as significant byproducts ()[3].

Wurtz A 2-Bromoheptane (Starting Material) B Single Electron Transfer (SET) from Na or Mg metal A->B C 2-Heptyl Radical Intermediate B->C D Homocoupling (Target Pathway) C->D E Disproportionation (Side Reaction) C->E F 6,7-Dimethyldodecane (Target Product) D->F G Heptane + 2-Heptene (Byproducts) E->G

Figure 1: Wurtz-type reductive coupling of 2-bromoheptane and competing side reactions.

Protocol: Reductive Coupling of 2-Bromoheptane
  • Apparatus Setup: Equip a flame-dried, 500 mL three-neck round-bottom flask with a reflux condenser, an argon inlet, and a dropping funnel.

  • Metal Dispersion: Add 0.5 mol of finely cut sodium metal (or magnesium turnings) to 150 mL of anhydrous diethyl ether.

  • Halide Addition: Place 0.4 mol of 2-bromoheptane in the dropping funnel. Add the halide dropwise over 1 hour. The reaction is highly exothermic; maintain the internal temperature at a gentle reflux using an external ice-water bath if necessary.

  • Maturation: After the addition is complete, heat the mixture to reflux for 12 hours to drive the coupling of the organometallic intermediate.

  • Quenching and Workup: Cool the flask to 0°C. Quench unreacted sodium cautiously by adding 20 mL of isopropanol dropwise, followed by 100 mL of distilled water.

  • Isolation & Validation: Separate the ether layer, extract the aqueous layer twice with 50 mL of ether, and wash the combined organics with brine. Dry over anhydrous MgSO₄. Self-Validation: Analyze the crude mixture via GC-MS; a peak at m/z 198 (M⁺) confirms 6,7-dimethyldodecane, while m/z 100 and 98 indicate disproportionation byproducts. Isolate the target alkane via fractional vacuum distillation.

Section 2: Kolbe Electrolysis of 2-Methylheptanoic Acid

Mechanism and Causality

To bypass the poor atom economy and harsh conditions of the Wurtz coupling, Kolbe electrolysis offers a greener, highly specific pathway. By subjecting 2-methylheptanoic acid to anodic oxidation, a carboxyl radical is formed, which rapidly decarboxylates to yield the 2-heptyl radical. These radicals are generated in high local concentrations at the anode surface, heavily favoring dimerization over disproportionation ()[4].

Crucially, the electrolyte is only partially neutralized (typically 10% with KOH). This maintains a slightly acidic environment, which suppresses the competing Hofer-Moest reaction (a two-electron oxidation that would yield 2-heptanol or esters) and maximizes the yield of the symmetrical dimer, 6,7-dimethyldodecane.

Kolbe A 2-Methylheptanoic Acid (Precursor) B Partial Deprotonation (10% KOH / MeOH) A->B C 2-Methylheptanoate Anion B->C D Anodic Oxidation (-e⁻ at Pt Electrode) C->D E Carboxyl Radical D->E F Decarboxylation (-CO₂) E->F G 2-Heptyl Radical F->G H Radical Dimerization G->H 2x Radicals I 6,7-Dimethyldodecane (Target Product) H->I

Figure 2: Mechanistic pathway of the Kolbe electrolysis of 2-methylheptanoic acid.

Protocol: Anodic Dimerization of 2-Methylheptanoic Acid
  • Electrolyte Preparation: In a 250 mL beaker, dissolve 0.1 mol of 2-methylheptanoic acid in 100 mL of HPLC-grade methanol. Add 0.01 mol of potassium hydroxide (KOH) to partially neutralize the acid, providing necessary ionic conductivity.

  • Cell Configuration: Transfer the solution to an undivided jacketed electrochemical cell. Insert two platinum (Pt) foil electrodes (surface area ~10 cm² each) spaced 5 mm apart.

  • Electrolysis: Connect the electrodes to a DC power supply. Apply a constant current density of 0.25 A/cm². Maintain the cell temperature between 15–20°C using a circulating chiller to prevent solvent evaporation and thermal degradation of the radicals.

  • Reaction Monitoring & Validation: Pass approximately 1.2 to 1.5 Faradays per mole of the acid. Self-Validation: The reaction is self-validating through pH monitoring; the shift from acidic to distinctly alkaline (pH > 9) confirms the consumption of the free carboxylic acid and the completion of the radical generation phase.

  • Purification: Remove methanol under reduced pressure. Dissolve the residue in 100 mL of hexane and wash sequentially with water and 5% aqueous NaOH. Dry the hexane layer over Na₂SO₄, concentrate, and purify the 6,7-dimethyldodecane via silica gel chromatography.

Section 3: Pinacol Coupling and Deoxygenation

Mechanism and Causality

For applications requiring high stereocontrol, 6,7-dimethyldodecane can be synthesized via the reductive coupling of 2-heptanone. Using Samarium(II) iodide (SmI₂) or Samarium metal under nitrogen, 2-heptanone undergoes a pinacol coupling to form 6,7-dimethyldodecane-6,7-diol ()[5]. This diol intermediate can be isolated and subsequently deoxygenated (e.g., via the Barton-McCombie deoxygenation) to yield the target alkane. While this is a multi-step process with higher reagent costs, it completely eliminates the disproportionation byproducts seen in direct radical couplings.

Section 4: Quantitative Pathway Comparison

Synthesis PathwayPrimary PrecursorKey ReagentsTarget Yield (%)Major ByproductsScalability / Suitability
Wurtz-Type Reductive Coupling 2-BromoheptaneNa or Mg metal, dry ether45 – 60%Heptane, 2-HepteneLow/Medium (Exothermic, side reactions)
Kolbe Electrolysis 2-Methylheptanoic AcidKOH, Methanol, Pt electrodes65 – 80%Alcohols, EstersHigh (Green chemistry, scalable)
Pinacol Coupling 2-HeptanoneSmI₂, THF, Deoxygenating agents50 – 70% (over 2 steps)Pinacolone derivativesLow (Costly reagents, multi-step)

References

  • US9273158B2 - Methods for production of hydrocarbons and oxygen-containing hyrdrocarbons Source: Google Patents URL
  • 2-Bromoheptane | CAS#:1974-04-5 Source: Chemsrc URL:[Link]

  • Synthetic method of aliphatic pinacol Source: Patsnap URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS Analytical Protocol for the Detection of 6,7-Dimethyldodecane

Introduction & Chemical Context 6,7-Dimethyldodecane (CAS RN: 20904-59-0 / 131405-01-1) is a branched C14 aliphatic hydrocarbon. While it can be found in trace amounts in petrochemical fractions, it is most frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

6,7-Dimethyldodecane (CAS RN: 20904-59-0 / 131405-01-1) is a branched C14 aliphatic hydrocarbon. While it can be found in trace amounts in petrochemical fractions, it is most frequently encountered by synthetic chemists and drug development professionals as a critical byproduct in specific organic syntheses.

Notably, it is a primary byproduct in Grignard reactions involving 2-chloroheptane[1]. During the formation of 2-heptylmagnesium chloride, unavoidable Wurtz-type homocoupling of 2-heptyl radicals occurs, yielding 6,7-dimethyldodecane. Accurately detecting and quantifying this byproduct is essential for reaction optimization, API purity profiling, and downstream purification workflows.

Grignard_Wurtz A 2-Chloroheptane + Mg (Ether) B 2-Heptylmagnesium Chloride (Grignard Reagent) A->B C Wurtz-Type Homocoupling (Side Reaction) B->C D Recombination of 2-Heptyl Radicals C->D E 6,7-Dimethyldodecane (Target Analyte) D->E

Fig 1. Logical pathway of 6,7-dimethyldodecane formation via Wurtz-type coupling in Grignard synthesis.

Principles of the Analytical Method (Causality & Expert Insights)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile alkanes. However, as a Senior Application Scientist, I must emphasize a critical field-proven insight: branched alkanes cannot be definitively identified using mass spectral library matching alone.

Under 70 eV Electron Impact (EI) ionization, the mass spectra of C14 isomers are nearly indistinguishable. They all yield a weak molecular ion (M⁺ at m/z 198) and are dominated by standard CₙH₂ₙ₊₁ carbocations (m/z 43, 57, 71). To achieve high-confidence identification, this protocol relies on a dual-validation system:

  • Chromatographic Resolution & Retention Index (RI): Utilizing a semi-standard non-polar column (e.g., HP-5MS) to separate isomers based on steric bulk and boiling point. The established Kovats Retention Index for 6,7-dimethyldodecane is approximately 1316 [2].

  • Diagnostic Fragmentation: Monitoring for specific α-cleavages at the tertiary carbons (C6 and C7), which preferentially expel pentyl or hexyl radicals, creating subtle but distinct abundance ratios compared to linear tetradecane.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Causality: Reaction mixtures (such as Grignard quench solutions) contain high concentrations of magnesium salts and polar solvents. Direct injection will rapidly degrade the GC column stationary phase and contaminate the MS source. Liquid-Liquid Extraction (LLE) isolates the non-polar target analyte while excluding polar interferents.

  • Quenching: Quench the 2-chloroheptane reaction mixture slowly with saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Add 5.0 mL of LC-MS grade Hexane to 5.0 mL of the quenched aqueous mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Drying: Carefully transfer the upper organic (hexane) layer to a clean vial containing 0.5 g of anhydrous sodium sulfate (Na₂SO₄). Allow it to sit for 10 minutes to remove trace water.

  • Filtration & Dilution: Filter the dried extract through a 0.22 µm PTFE syringe filter into a GC autosampler vial. Dilute 1:10 in hexane if the byproduct concentration is expected to be high.

GC-MS Instrument Configuration

The following parameters are optimized for a single-quadrupole GC-MS system.

ModuleParameterSetting / Causality
Inlet Mode & TemperatureSplit mode (10:1 ratio); 250 °C. Ensures rapid, complete volatilization without thermal degradation.
Column Stationary PhaseHP-5MS (30 m × 0.25 mm i.d., 0.25 µm film). The 5% phenyl matrix provides ideal Van der Waals interactions for branched alkanes.
Carrier Gas Helium (99.999%)1.0 mL/min constant flow. Maintains optimal linear velocity for maximum theoretical plates.
Oven Temperature Program60 °C (hold 2 min) ➔ 10 °C/min to 150 °C ➔ 5 °C/min to 280 °C (hold 5 min). Causality: The shallow 5 °C/min secondary ramp through the C12-C16 elution window maximizes the resolution of 6,7-dimethyldodecane from closely eluting isomers.
MS Source Ionization & TempElectron Impact (EI) at 70 eV; 230 °C. Standardized for NIST library matching.
MS Analyzer Scan Rangem/z 35 to 300. Captures the low-mass base peaks (m/z 43/57) and the molecular ion (m/z 198).
System Suitability & Self-Validation

Every protocol must be a self-validating system. To ensure data integrity, every analytical batch must bracket the unknown samples with:

  • Solvent Blank (Hexane): Injected first to confirm the absence of column carryover or inlet contamination.

  • n-Alkane Standard Mix (C8-C20): Injected prior to the samples. This mixture validates the system's chromatographic resolution and provides the reference retention times required to dynamically calculate the Kovats Retention Index (RI) for 6,7-dimethyldodecane.

GCMS_Workflow A Sample Matrix (Reaction Mixture) B Liquid-Liquid Extraction (Hexane/H₂O) A->B C GC Separation (HP-5MS, 5°C/min ramp) B->C D EI-MS Detection (70 eV, m/z 35-300) C->D E Data Analysis (RI = 1316, NIST Library) D->E

Fig 2. End-to-end GC-MS analytical workflow for 6,7-dimethyldodecane detection.

Quantitative Data & Method Validation

When executing this protocol, the method validation parameters typically align with the standardized performance metrics for semi-volatile hydrocarbon analysis. The data summarized below serves as a benchmark for system performance.

ParameterSpecification / Value
Target Analyte 6,7-Dimethyldodecane
CAS Registry Number 20904-59-0 / 131405-01-1
Chemical Formula C₁₄H₃₀
Molecular Weight 198.39 g/mol
Kovats Retention Index ~1316 (Semi-standard non-polar column)
Linear Dynamic Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.3 µg/mL (S/N > 10)
Precision (%RSD) < 3.0% (Inter-day, n=6)

References

  • Title: 6,7-Dimethyldodecane (CAS RN: 20904-59-0) Source: CAS Common Chemistry / NIST Mass Spectrometry Data Center URL: [Link]

  • Title: Virginia Open Data Portal - NIST Mass Spectrometry Data Center (Retention Indices) Source: Virginia.gov URL: [Link]

Sources

Application

Application Note: Integration of 6,7-Dimethyldodecane in Surrogate Aviation Fuel Mixtures

Target Audience: Researchers, Analytical Scientists, Chemical Engineers, and Drug Development Professionals. Introduction & Scientific Rationale Aviation turbine fuels (e.g., Jet-A, JP-8) and rocket propellants (e.g., RP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, Chemical Engineers, and Drug Development Professionals.

Introduction & Scientific Rationale

Aviation turbine fuels (e.g., Jet-A, JP-8) and rocket propellants (e.g., RP-1, RP-3) are highly complex mixtures comprising hundreds of distinct hydrocarbon species. To computationally model their combustion, emissions, and thermodynamic behavior, researchers rely on "surrogate fuels"—simplified mixtures of 3 to 10 pure compounds designed to mimic the macroscopic properties of the real fuel.

While normal alkanes (such as n-dodecane) are universally used as baseline surrogate components, they fundamentally fail to capture the nuanced low-temperature autoignition chemistry and the heavier distillation volatility of real fuels. Real aviation fuels contain 20–40% branched alkanes (iso-alkanes). The integration of 6,7-dimethyldodecane (a C14 highly branched alkane) or its structural isomers addresses this critical gap[1],[2].

The Causality of Selection (Expertise & Experience): The methyl branches at the 6 and 7 positions of the dodecane backbone introduce specific steric hindrance. During low-temperature oxidation, this hindrance physically impedes the isomerization of peroxy radicals (ROO• → •QOOH)—a critical rate-limiting step in combustion kinetics ()[1]. Consequently, 6,7-dimethyldodecane accurately depresses the overall cetane number of the surrogate, matching the delayed autoignition behavior of real fuels. Furthermore, its boiling point (~235°C) aligns precisely with the heavier volatility fractions of kerosene, ensuring accurate droplet evaporation modeling in turbine environments ()[3].

Cross-Disciplinary Insight: Relevance to Drug Development

For analytical chemists and drug development professionals, the methodologies detailed below—specifically high-resolution GC-MS quantification and thermodynamic distillation modeling—mirror the rigorous analytical frameworks required for pharmaceutical solvent characterization, extractables and leachables (E&L) profiling, and the standardization of complex biological mixtures. The principles of surrogate modeling are directly translatable to formulating and validating complex, multi-component solvent systems for active pharmaceutical ingredient (API) delivery.

Quantitative Data Presentation

The following table summarizes the thermophysical and kinetic targets used to validate the inclusion of 6,7-dimethyldodecane in a standard Jet-A/RP-1 surrogate blend.

Table 1: Thermophysical and Kinetic Properties Comparison

PropertyReal Jet-A (Average Target)n-Dodecane (Linear Baseline)6,7-Dimethyldodecane (Branched Component)Final Surrogate Blend (Target Match)
Density at 15°C (g/mL) 0.8040.750~0.7650.801
Boiling Point Range (°C) 150 - 270216 (Single point)~235 (Single point)160 - 260
Derived Cetane Number (DCN) 48.587.0~35.048.0
H/C Molar Ratio 1.922.162.141.95

Experimental Protocols

The following self-validating protocols establish a robust framework for formulating and testing aviation fuel surrogates.

Protocol 1: GC-MS Compositional Analysis & Surrogate Blending

Objective: Quantify the iso-alkane fraction in the target fuel to determine the required mole fraction of 6,7-dimethyldodecane.

  • System Preparation: Equip a Gas Chromatograph-Mass Spectrometer (GC-MS) with a 30 m capillary column of 5%-phenyl-95%-dimethyl polysiloxane (1 μm film thickness).

    • Causality: The slight polarity of the phenyl groups resolves closely eluting structural isomers of branched alkanes (e.g., separating 6,7-dimethyldodecane from 4,6-dimethyldodecane) that purely non-polar columns cannot separate ()[3],[4].

  • Calibration & Self-Validation: Inject a known calibration standard of n-alkanes (C8-C16) and pure 6,7-dimethyldodecane. Run this standard before and after the fuel samples. A retention time drift of < 0.1 minutes and an area drift of < 2% validates system stability and ensures no column degradation has occurred.

  • Sample Injection: Inject 1 μL of the real aviation fuel (diluted 1:100 in high-purity n-hexane) using a split ratio of 50:1.

  • Temperature Program: Hold at 50°C for 5 minutes, ramp at 5°C/min to 170°C, then ramp at 10°C/min to 280°C.

  • Formulation: Based on the integrated area of the iso-alkane region (typically eluting between C12 and C15 n-alkanes), blend 6,7-dimethyldodecane into the surrogate mixture (typically 15-25% by mole fraction) to match the total branched-paraffin content.

Protocol 2: Advanced Distillation Curve (ADC) Measurement

Objective: Validate the volatility and droplet evaporation characteristics of the surrogate against the real fuel.

  • Apparatus Setup: Utilize an Advanced Distillation Curve (ADC) apparatus rather than a standard ASTM D86 setup.

    • Causality: ASTM D86 suffers from significant heat loss and lacks true thermodynamic state points. The ADC method uses a stirred, uniformly heated boiling vessel, allowing precise temperature measurements and composition-explicit sampling of the distillate ()[3],[4].

  • Sample Loading: Load 200 mL of the formulated surrogate into the boiling flask.

  • Heating & Stirring: Apply a constant heating rate to achieve a distillation rate of 1 drop per second. Maintain stirring at 300 RPM to prevent thermal stratification.

  • Data Acquisition: Record the thermodynamic temperature of the liquid phase and the vapor phase at every 5% volume fraction distilled.

  • Validation: Plot the ADC of the surrogate against the real Jet-A/RP-1 fuel. The curves must align within ±2°C across the 10% to 90% distillation volume fractions to be considered a valid thermophysical match.

Protocol 3: Shock Tube Autoignition Delay Time (IDT) Measurement

Objective: Validate the low-to-high temperature combustion kinetics of the surrogate.

  • Preparation: Evacuate a heated, high-pressure shock tube to < 10^-5 Torr to ensure no residual reactive species remain.

  • Mixture Loading: Introduce a gaseous mixture of the surrogate fuel and synthetic air (O2/N2) at a defined equivalence ratio (e.g., Φ = 1.0).

    • Causality: A shock tube creates a near-instantaneous step-change in temperature and pressure via a reflected shock wave, perfectly isolating chemical kinetics from fluid mixing dynamics ()[5].

  • Shock Initiation: Rupture the diaphragm using helium driver gas to generate the incident shock wave.

  • Self-Validating Measurement: Monitor the pressure via piezoelectric transducers and the onset of ignition via OH* radical emission at 306 nm using a photomultiplier tube. The sharp, unambiguous spike in OH* emission provides a self-validating timestamp for the main ignition event.

  • Kinetic Modeling: Compare the experimental IDT values against 0-D chemical kinetic simulations to confirm that the steric hindrance of 6,7-dimethyldodecane accurately replicates the real fuel's ignition delay.

Workflow Visualization

The following diagram illustrates the logical progression from raw fuel analysis to computational model integration.

SurrogateWorkflow A Real Aviation Fuel (Jet-A / RP-1 / RP-3) B GC-MS Compositional Analysis (Identify Iso-Alkane Fraction) A->B C Surrogate Formulation (Integrate 6,7-Dimethyldodecane) B->C D Thermophysical Validation (ADC, Density, Viscosity) C->D E Kinetic Validation (Shock Tube Autoignition) C->E F CFD Model Integration (Combustion & Droplet Evaporation) D->F E->F

Workflow for developing and validating aviation fuel surrogates using 6,7-dimethyldodecane.

References

  • Huber, M. L., Lemmon, E. W., & Bruno, T. J. (2010). Surrogate Mixture Models for the Thermophysical Properties of Aviation Fuel Jet-A. Energy & Fuels, 24(6), 3565-3571. URL:[Link]

  • Bruno, T. J., et al. (2010). Assessment of the Compositional Variability of RP-1 and RP-2 with the Advanced Distillation Curve Approach. Energy & Fuels, 24(10), 5471-5484. URL:[Link]

  • Mao, Y., et al. (2023). Detailed Kinetic Modeling of Rp-1 Surrogate Oxidation From Composition Analysis. AIAA SciTech Forum. URL:[Link]

  • Dooley, S., et al. (2012). Autoignition and Combustion Chemistry of Kerosene Type Fuels and Components. University of Illinois IDEALS Repository. URL:[Link]

Sources

Method

Sample preparation techniques for dodecane, 6,7-dimethyl quantification

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Professionals Analyte: 6,7-Dimethyldodecane (CAS: 61141-72-8; Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Professionals Analyte: 6,7-Dimethyldodecane (CAS: 61141-72-8; Formula: C₁₄H₃₀)

Introduction & Mechanistic Context

6,7-Dimethyldodecane is a highly hydrophobic, branched alkane that presents unique analytical challenges due to its semi-volatile nature. In drug development and industrial chemistry, it is frequently quantified during Extractables and Leachables (E&L) profiling of polymer packaging, or monitored as a specific byproduct in active pharmaceutical ingredient (API) synthesis (e.g., during the Kolbe electrolysis of 2-ethylhexanoate)[1].

Because of its high octanol-water partition coefficient (LogP) and moderate vapor pressure, quantifying 6,7-dimethyldodecane requires sample preparation techniques that prevent evaporative loss while overcoming severe matrix suppression. This application note details two field-proven methodologies: Headspace Solid-Phase Microextraction (HS-SPME) for trace-level quantification in aqueous/biological matrices, and Automated Solid-Liquid Extraction (ASE) for solid matrices.

Mechanistic Rationale for Sample Preparation

Do not treat sample preparation as a mere procedural step; it is a thermodynamic manipulation of the analyte.

  • Thermodynamics of HS-SPME: For aqueous samples, direct liquid injection introduces water into the GC-MS, degrading the stationary phase and causing ion source oxidation. HS-SPME bypasses this by extracting the analyte from the vapor phase. By adding saturated sodium chloride (NaCl), we invoke the Setschenow "salting-out" effect. The increased ionic strength of the aqueous phase drastically decreases the solubility of the non-polar 6,7-dimethyldodecane, thermodynamically forcing it into the headspace for fiber adsorption[2].

  • Kinetics of Automated Solid-Liquid Extraction (ASE): For solid tissues or polymers, traditional liquid-liquid extraction (LLE) requires up to 24 hours of saponification[3]. ASE utilizes elevated temperatures (100°C) and high pressure (1500 psi). The pressure keeps the extraction solvent (hexane) in a liquid state above its boiling point, which exponentially increases solvent penetration into the matrix pores and accelerates the desorption kinetics of the alkane, reducing extraction time to 30 minutes[3].

  • Evaporative Preservation: Because 6,7-dimethyldodecane is a semi-volatile organic compound (SVOC), aggressive vacuum concentration (e.g., rotary evaporation) will strip the analyte alongside the solvent. Extracts must be concentrated using gentle nitrogen blowdown, which relies on partial pressure reduction rather than boiling, ensuring absolute analyte retention[4].

Self-Validating Quality Control Framework

To ensure trustworthiness, this protocol operates as a self-validating system. The following QC measures are mandatory:

  • Isotope Dilution (Internal Standardization): Dodecane-d26 must be spiked into every sample prior to extraction. This corrects for matrix-induced variations in SPME fiber partitioning and accounts for any evaporative losses during nitrogen blowdown.

  • System Suitability Testing (SST): Before running samples, inject an alkane standard mix (C10–C20) to verify column inertness. A peak tailing factor > 1.5 indicates active sites in the GC inlet or column, requiring immediate maintenance[5].

  • Method Blanks: Run a blank fiber desorption between high-concentration samples. Highly hydrophobic alkanes are prone to carryover in the GC inlet liner.

Experimental Protocols

Protocol A: Trace Quantification via HS-SPME (Aqueous/Biological Matrices)

Use this protocol for blood, urine, or aqueous environmental samples.

  • Matrix Modification: Transfer exactly 5.0 mL of the liquid sample into a 20 mL precision glass headspace vial. Add 1.5 g of anhydrous NaCl.

    • Causality Checkpoint: The 15 mL of empty headspace maintains the optimal phase ratio (β) required for SVOC partitioning.

  • Standard Addition: Spike the sample with 10 µL of Dodecane-d26 internal standard (10 µg/mL in methanol). Immediately seal the vial with a PTFE/silicone septum cap.

  • Thermal Equilibration: Incubate the vial at 70°C for 15 minutes with orbital agitation at 250 rpm.

    • Causality Checkpoint: 70°C provides the thermal energy necessary to volatilize the branched alkane without generating excessive water vapor that would competitively displace the analyte on the SPME fiber[6].

  • Extraction: Pierce the septum and expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for exactly 60 minutes at 70°C.

  • Desorption: Retract the fiber, transfer it to the GC injection port, and expose it at 250°C for 4 minutes in splitless mode[6].

Protocol B: High-Yield Recovery via ASE (Solid/Tissue Matrices)

Use this protocol for polymer E&L testing, plant material, or solid tissues.

  • Sample Preparation: Lyophilize the solid sample to remove water content. Homogenize 1.0 g of the dried sample and mix thoroughly with 2.0 g of inert diatomaceous earth.

  • ASE Extraction: Load the mixture into a stainless-steel extraction cell. Extract using Hexane/Acetone (1:1, v/v) at 100°C and 1500 psi. Run 3 static cycles of 5 minutes each[3].

  • Concentration: Transfer the ~10 mL extract to a graduated concentration tube. Evaporate under a gentle, continuous stream of ultra-high-purity nitrogen at 35°C until the volume is exactly 1.0 mL[4].

    • Causality Checkpoint: Omitting silica gel cleanup steps decreases sample handling time and prevents analyte loss, provided a high-resolution, low-bleed capillary column is utilized downstream[3][5].

Quantitative Data & Method Parameters

Table 1: Optimized HS-SPME Parameters for 6,7-Dimethyldodecane

ParameterOptimal SettingMechanistic Rationale
Fiber Coating DVB/CAR/PDMS (50/30 µm)Bipolar, porous structure optimally traps C10-C20 branched alkanes[7].
Ionic Strength Saturated NaCl (~30% w/v)Maximizes salting-out effect, driving hydrophobic analytes into the vapor phase[2].
Equilibration 70°C for 15 minEnsures steady-state vapor pressure without degrading the biological matrix[6].
Extraction Time 60 min at 70°CReaches thermodynamic equilibrium for semi-volatile alkanes[6].
Desorption 250°C for 4 minRapid, complete transfer to the GC column; prevents fiber carryover[6].

Table 2: GC-MS Analytical Parameters

ComponentParameter Specification
GC Column Low-bleed VF-5ms or DB-5MS (30 m × 0.25 mm ID, 0.25 µm film)[3][5]
Carrier Gas Ultra-high-purity Helium, constant flow at 1.0 mL/min
Inlet Mode Splitless, 250°C, Purge flow 50 mL/min at 1.0 min
Oven Program 40°C (hold 2 min) → 10°C/min to 280°C (hold 5 min)
Ion Source (EI) 230°C, Electron energy: 70 eV
MS Mode SIM Mode. Target Ions: m/z 57, 71, 85. Qualifier Ions: m/z 43, 99[8].

Note on MS Detection: Electron Ionization (EI) at 70 eV induces extensive C-C bond cleavage in branched alkanes. The molecular ion (M⁺ at m/z 198) is typically absent. Therefore, monitoring the highly abundant alkyl fragment ions—specifically the butyl (m/z 57) and pentyl (m/z 71) cations—in Selected Ion Monitoring (SIM) mode is mandatory for achieving trace-level sensitivity[8].

Workflow Visualization

G A 1. Matrix Modification Add NaCl & Internal Standard B 2. Thermal Equilibration 70°C, 15 min, 250 rpm A->B C 3. HS-SPME Extraction DVB/CAR/PDMS, 60 min B->C D 4. Thermal Desorption GC Inlet, 250°C, 4 min C->D E 5. GC-MS Analysis EI Mode, SIM Detection D->E F 6. Data Processing Quantitation & QC Validation E->F

Figure 1: Optimized HS-SPME and GC-MS workflow for 6,7-dimethyldodecane quantification.

References

1.[5] Title: Technical Support Center: Optimizing GC-MS Parameters for Long-Chain Alkanes Source: benchchem.com URL:

2.[3] Title: Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material Source: acs.org URL:

3.[8] Title: Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material Source: researchgate.net URL:

4.[4] Title: GC-MS Sample Preparation - Organomation Source: organomation.com URL:

5.[2] Title: Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions - PMC Source: nih.gov URL:

6.[6] Title: Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC Source: nih.gov URL:

7.[7] Title: An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC Source: nih.gov URL:

8.[1] Title: Potassium 2-ethylhexanoate | 3164-85-0 | Benchchem Source: benchchem.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 6,7-Dimethyldodecane During GC Injection

Welcome to the Technical Support Center. This guide is specifically designed for analytical chemists, drug development professionals, and researchers encountering thermal degradation issues when analyzing highly branched...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for analytical chemists, drug development professionals, and researchers encountering thermal degradation issues when analyzing highly branched alkanes like 6,7-dimethyldodecane via Gas Chromatography (GC). Here, we explain the mechanistic causes of injection-port cracking and provide self-validating protocols to ensure the structural integrity of your analytes.

Core Concept: The Mechanism of Thermal Degradation in Branched Alkanes

6,7-dimethyldodecane contains two adjacent tertiary carbons (at positions 6 and 7). The carbon-carbon (C-C) bonds at these branching points possess significantly lower bond dissociation energies compared to the primary or secondary C-C bonds in straight-chain alkanes.

When introduced into a standard hot Split/Splitless (S/SL) injection port (typically held at 250°C–300°C for rapid flash vaporization), the thermal energy transferred to the analyte can exceed this activation barrier. This induces homolytic bond scission, generating stable tertiary radicals that rapidly propagate into smaller alkane and alkene fragments. Even the brief residence time in a hot GC inlet is sufficient to cause substantial analyte loss and the appearance of artifact peaks ()[1].

Troubleshooting FAQs

Q1: I am observing multiple unexpected peaks at lower retention times when injecting 6,7-dimethyldodecane. Are these impurities or degradation products? A: They are highly likely thermal degradation (cracking) products generated in your injection port. Self-Validating System Check: Perform a control injection using a straight-chain alkane of similar boiling point (e.g., tetradecane). If the straight-chain alkane elutes as a single, clean peak under the exact same conditions, the extra peaks in your 6,7-dimethyldodecane chromatogram are definitively thermal cracking artifacts caused by the vulnerability of its tertiary carbons.

Q2: I only have a standard Split/Splitless (S/SL) injector. How can I minimize this degradation without buying new hardware? A: While S/SL is not ideal for thermally labile compounds, you can mitigate degradation by optimizing the thermodynamics and kinetics of the vaporization process:

  • Lower the Inlet Temperature: Reduce the inlet temperature to the lowest possible point that still vaporizes your solvent and analyte (e.g., 150°C–200°C).

  • Increase Carrier Gas Flow: A higher split ratio or increased total flow reduces the residence time of the analyte inside the hot zone.

  • Use a Deactivated, Baffled Liner: Active sites (exposed silanols) on the glass liner or glass wool can catalyze thermal degradation. Use a highly deactivated liner without glass wool to prevent catalytic cracking.

Q3: Which injection techniques are definitively best for preventing the thermal degradation of 6,7-dimethyldodecane? A: To entirely bypass flash vaporization stress, two advanced injection techniques are recommended:

  • Cold On-Column (COC) Injection: The sample is deposited directly into the capillary column as a liquid at a temperature below the solvent's boiling point. The oven temperature is then ramped to elute the compound. This eliminates the hot vaporization chamber entirely, making it the gold standard for preventing thermal degradation ()[2] and is highly effective for labile compounds ()[3].

  • Programmed Temperature Vaporization (PTV): The sample is injected into a cold liner. The liner is then rapidly heated at a controlled rate to gently transfer the analytes to the column. PTV minimizes thermal shock and allows for large-volume injections while preserving the integrity of labile compounds ()[4] and significantly reducing thermal decomposition products compared to isothermal inlets ()[5].

Data Presentation: Comparison of Injection Techniques

Table 1: Impact of Injection Technique on 6,7-Dimethyldodecane Recovery (Representative Data)

Injection TechniqueInlet Temperature ProfileResidence Time in Hot ZoneRelative Degradation (%)Suitability for 6,7-Dimethyldodecane
Hot Split/Splitless Isothermal (250°C - 300°C)High (Seconds)15 - 35%Poor (High thermal shock)
Optimized S/SL Isothermal (180°C)Low (High Flow)5 - 10%Moderate (Requires optimization)
PTV Ramped (e.g., 40°C to 250°C)Moderate (Dynamic)< 2%Excellent (Gentle vaporization)
Cold On-Column (COC) Tracks Oven Temp (Starts Cold)Zero (No inlet chamber)< 0.1%Optimal (No thermal shock)
Experimental Protocols
Protocol A: Implementing Cold On-Column (COC) Injection
  • Hardware Setup: Install a COC injector and a wide-bore retention gap (e.g., 5 m × 0.53 mm ID deactivated fused silica) connected to your analytical column.

  • Syringe Selection: Use a specialized syringe with a fused silica or fine gauge needle (e.g., 26s or 32 gauge) capable of penetrating the retention gap.

  • Temperature Programming: Set the initial oven temperature 10°C–20°C below the boiling point of your sample solvent (e.g., 50°C for hexane).

  • Injection: Inject 1.0 µL of the sample at a slow, controlled rate. The sample will form a liquid film on the retention gap.

  • Elution: Program the GC oven to hold the initial temperature for 1 minute (allowing solvent focusing), then ramp at 10°C/min to the final elution temperature.

Protocol B: Implementing Programmed Temperature Vaporization (PTV) Injection
  • Liner Selection: Install a baffled, deactivated PTV liner (glass wool is strictly prohibited for labile branched alkanes to avoid catalytic active sites).

  • Initial Conditions: Set the initial PTV inlet temperature to 10°C below the solvent boiling point. Set the carrier gas flow to splitless mode.

  • Injection: Inject 1.0 µL of the sample into the cold liner.

  • Vaporization Ramp: Immediately trigger the PTV heating program to ramp the inlet temperature at 10°C/sec to 250°C.

  • Transfer: Keep the split vent closed for 1 minute to ensure complete transfer of the gently vaporized 6,7-dimethyldodecane onto the column, then open the split vent to purge the liner.

Mandatory Visualization: Thermal Degradation & Injection Workflow

GC_Injection_Workflow Sample Sample: 6,7-dimethyldodecane (Thermally Labile Branched Alkane) Decision Select GC Injection Technique Sample->Decision SSL Hot Split/Splitless (S/SL) (Isothermal 250-300°C) Decision->SSL Standard Hardware PTV Programmed Temp Vaporization (PTV) (Cold Injection, Ramped Heating) Decision->PTV Advanced Inlet COC Cold On-Column (COC) (Direct Liquid Phase Injection) Decision->COC Advanced Inlet Degradation Flash Vaporization Stress Homolytic C-C Bond Cleavage at Tertiary Carbons (C6/C7) SSL->Degradation Gentle Gentle Vaporization / No Thermal Shock PTV->Gentle COC->Gentle Artifacts Result: Thermal Degradation (Artifact Peaks, Analyte Loss) Degradation->Artifacts Intact Result: Intact Analyte Transfer (Accurate Quantitation) Gentle->Intact

Workflow for selecting GC injection techniques to prevent thermal degradation of 6,7-dimethyldodecane.

References
  • Title: What is Gas Chromatography? Source: ChemTalk URL: [Link]

  • Title: Overview Of GC-MS Injection Techniques Source: ALWSCI URL: [Link]

  • Title: Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F Source: ACS Omega URL: [Link]

  • Title: Cold on-column injection coupled with gas chromatography/mass spectrometry for determining halonitromethanes in drinking water Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments Source: Frontiers in Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Physical Properties of Linear and Branched Dodecane Isomers

An In-depth Guide for Researchers in Drug Development and Chemical Sciences In the landscape of chemical research and pharmaceutical development, a nuanced understanding of the physical properties of organic molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers in Drug Development and Chemical Sciences

In the landscape of chemical research and pharmaceutical development, a nuanced understanding of the physical properties of organic molecules is paramount. These properties, including melting point, boiling point, density, viscosity, and surface tension, are not merely data points; they are critical determinants of a substance's behavior in various applications, from solvent efficacy to formulation stability. This guide provides a detailed comparative analysis of the physical properties of two C14 alkane isomers: linear dodecane and 6,7-dimethyldodecane. By examining the interplay between molecular structure and macroscopic properties, we aim to equip researchers with the foundational knowledge and experimental insights necessary for informed decision-making in their scientific endeavors.

Molecular Architecture: The Foundation of Physical Behavior

At the heart of the differing physical properties of linear dodecane and 6,7-dimethyldodecane lies their distinct molecular architecture. Both are saturated hydrocarbons with the chemical formula C₁₄H₃₀, yet their atomic arrangement dictates their intermolecular interactions and, consequently, their physical characteristics.

  • Linear Dodecane (n-Dodecane): This molecule consists of a straight chain of twelve carbon atoms, presenting a larger, more uniform surface area. This extended structure allows for significant van der Waals forces, specifically London dispersion forces, to develop between adjacent molecules.

  • 6,7-Dimethyldodecane: In contrast, this isomer features a ten-carbon chain with two methyl group branches at the sixth and seventh positions. This branching results in a more compact, spherical shape, reducing the effective surface area available for intermolecular contact.

dot

Caption: Molecular structures of linear dodecane and 6,7-dimethyldodecane.

A Comparative Data Overview

The following table summarizes the key physical properties of linear dodecane and provides estimated values for 6,7-dimethyldodecane based on established trends for branched alkanes. It is crucial to note that the values for the branched isomer are estimations and may vary from experimental results.

Physical PropertyLinear Dodecane6,7-Dimethyldodecane (Estimated)
Melting Point (°C) -9.6[1][2][3][4][5]Higher than linear dodecane
Boiling Point (°C) 216.3[1][4][6]Lower than linear dodecane
Density (g/mL at 20°C) 0.749[2][5][7][8]Lower than linear dodecane
Viscosity (mPa·s at 20°C) 1.374Lower than linear dodecane
Surface Tension (mN/m at 25°C) ~25.4Lower than linear dodecane

Dissecting the Differences: A Mechanistic Explanation

The variations in the physical properties of these two isomers can be explained by fundamental principles of intermolecular forces and molecular packing.

Boiling Point: The Influence of Surface Area

Linear alkanes exhibit higher boiling points than their branched isomers of the same carbon count.[9][10][11][12][13] This is a direct consequence of the strength of London dispersion forces. The extended, cylindrical shape of linear dodecane allows for a larger surface area of contact between molecules, leading to stronger intermolecular attractions that require more energy to overcome during the transition from liquid to gas.[11][12][13] Conversely, the more spherical shape of 6,7-dimethyldodecane reduces the potential for close packing and surface interaction, resulting in weaker van der Waals forces and a lower boiling point.[9][10][12]

Melting Point: The Role of Molecular Symmetry and Packing

The effect of branching on melting points is more complex. While branching generally lowers the boiling point, it can increase the melting point if it leads to a more symmetrical and compact structure.[10][14] Highly symmetrical molecules can pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces within the solid state and a higher melting point.[10][14] Although specific data for 6,7-dimethyldodecane is scarce, its more compact structure compared to the linear isomer suggests it may have a higher melting point due to more efficient packing in the solid phase.

Density: A Matter of Molecular Packing

The density of alkanes generally increases with molecular weight. However, for isomers, branching tends to decrease density.[15] The less efficient packing of the branched, more spherical 6,7-dimethyldodecane molecules in the liquid state results in a lower density compared to the more tightly packed linear dodecane molecules.[15]

Viscosity: Resistance to Flow

Viscosity, a measure of a fluid's resistance to flow, is also influenced by intermolecular forces and molecular shape. For smaller alkanes, branched isomers are typically less viscous than their linear counterparts.[16][17] The reduced surface area and weaker intermolecular forces of 6,7-dimethyldodecane would lead to less resistance to molecular movement, and therefore, a lower viscosity compared to linear dodecane.

Surface Tension: Cohesive Forces at the Interface

Surface tension arises from the cohesive energy present at the interface of a liquid. Similar to other properties governed by intermolecular forces, branched alkanes generally exhibit lower surface tensions than their linear isomers.[18][19] The weaker intermolecular attractions in 6,7-dimethyldodecane result in a lower energy required to increase the surface area, and thus a lower surface tension.

Experimental Methodologies for Physical Property Determination

The accurate determination of these physical properties relies on standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) and ASTM International provide a framework of guidelines for the testing of chemicals.[9][10]

Workflow for Physical Property Measurement

dot

cluster_workflow General Experimental Workflow Sample Sample Preparation Purity Purity Analysis (e.g., GC) Sample->Purity Melting Melting Point Determination Purity->Melting Boiling Boiling Point Determination Purity->Boiling Density Density Measurement Purity->Density Viscosity Viscosity Measurement Purity->Viscosity Surface Surface Tension Measurement Purity->Surface Data Data Analysis & Reporting Melting->Data Boiling->Data Density->Data Viscosity->Data Surface->Data

Caption: A generalized workflow for the experimental determination of physical properties.

Step-by-Step Protocols

1. Melting Point Determination (OECD Guideline 102)

  • Principle: This method determines the temperature at which a substance transitions from a solid to a liquid.

  • Apparatus: Capillary tube melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the substance is packed into a capillary tube.

    • The capillary tube is placed in a heated block or bath adjacent to a thermometer.

    • The temperature is raised at a slow, controlled rate.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

2. Boiling Point Determination (OECD Guideline 103)

  • Principle: This method measures the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Distillation apparatus or a dynamic method apparatus.

  • Procedure (Distillation Method):

    • The liquid is placed in a distillation flask with boiling chips.

    • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • The flask is heated, and the liquid is brought to a boil.

    • The temperature at which the liquid and vapor are in equilibrium at the specified atmospheric pressure is recorded as the boiling point.

3. Density Measurement (OECD Guideline 109 / ASTM D5002)

  • Principle: This method determines the mass per unit volume of a substance.[20]

  • Apparatus: Pycnometer, oscillating densitometer, or hydrometer.

  • Procedure (Pycnometer Method):

    • A clean, dry pycnometer of a known volume is weighed.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

    • The filled pycnometer is brought to a constant temperature in a water bath.

    • The pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

4. Viscosity Measurement (OECD Guideline 114)

  • Principle: This method measures a fluid's resistance to flow.

  • Apparatus: Capillary viscometer or a rotational viscometer.

  • Procedure (Capillary Viscometer):

    • A known volume of the liquid is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath.

    • The time taken for the liquid to flow between two marked points under the influence of gravity is measured.

    • The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.

5. Surface Tension Measurement (OECD Guideline 115)

  • Principle: This method determines the force acting at the surface of a liquid.

  • Apparatus: Tensiometer (using the ring or plate method).

  • Procedure (Ring Method):

    • A platinum ring is submerged in the liquid.

    • The force required to pull the ring from the surface of the liquid is measured.

    • The surface tension is calculated from this force, the dimensions of the ring, and a correction factor.

Conclusion

The comparison between linear dodecane and 6,7-dimethyldodecane underscores a fundamental principle in chemistry: a molecule's three-dimensional structure is a primary determinant of its physical properties. For researchers in drug development and other scientific fields, a thorough understanding of these structure-property relationships is not just academic—it is a practical necessity for predicting substance behavior, designing experiments, and developing new products. While experimental data for less common branched isomers like 6,7-dimethyldodecane may be limited, a solid grasp of the underlying principles of intermolecular forces and molecular packing allows for reasoned estimations and informs the direction of further empirical investigation.

References

  • Branched Alkanes: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Available at: [Link]

  • Physical Properties of Alkanes. OpenOChem Learn. Available at: [Link]

  • Dodecane, 6,7-dimethyl - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Properties of Alkanes. Chemistry LibreTexts. Available at: [Link]

  • chemistry-trends in branched hydrocarbons. Dynamicscience. Available at: [Link]

  • Dodecane. Wikipedia. Available at: [Link]

  • Physical and Chemical Properties of Alkanes. CK-12 Foundation. Available at: [Link]

  • Alkane. Wikipedia. Available at: [Link]

  • Dodecane. PubChem. Available at: [Link]

  • Effect of molecular branching and surface wettability on solid-liquid surface tension and line-tension of liquid alkane surface nanodroplets. PubMed. Available at: [Link]

  • Predicting physical properties of alkanes with neural networks. ResearchGate. Available at: [Link]

  • Prediction of the effect of branching of molecular chain on the structure of interface and interfacial tension in systems containing water, alkane and nonionic surfactant. Royal Society of Chemistry. Available at: [Link]

  • Melting-Point Models of Alkanes. ResearchGate. Available at: [Link]

  • Boiling Point Models of Alkanes. MATCH Communications in Mathematical and in Computer Chemistry. Available at: [Link]

  • Viscosity and Surface Tension of Branched Alkanes 2-Methylnonane and 4-Methylnonane. Journal of Chemical & Engineering Data. Available at: [Link]

  • Dodecane. ChemBK. Available at: [Link]

  • The boiling point of n-dodecane is reported as 489.4 K. Chegg.com. Available at: [Link]

  • Exploring Alkanes: Properties and Reactions. Scribd. Available at: [Link]

  • Physical Properties Of Alkanes. Geniebook. Available at: [Link]

  • Physical Properties of Alkanes. CK-12 Foundation. Available at: [Link]

  • Dodecane, 6,7-dimethyl. PubChem. Available at: [Link]

  • Viscosity of branched vs. linear short alkanes. Chemistry Stack Exchange. Available at: [Link]

  • Viscosity measurements of dodecane and 2-butyl-1-octanol at temperatures from (298 to 475) K and pressures up to 10 MPa by vibrating-wire method. ResearchGate. Available at: [Link]

  • Viscosity Measurements of n-Dodecane at Temperatures between 303 K and 693 K and Pressures up to 10 MPa. Journal of Chemical & Engineering Data. Available at: [Link]

  • Viscosity of dodecane. ResearchGate. Available at: [Link]

  • Dodecane. Gasmet. Available at: [Link]

  • Summary methods for the analysis of physical properties, chemical composition, and behavior of petroleum products. Environment and Climate Change Canada. Available at: [Link]

  • ASTM Test Method for Oil and Grease Measurement in Water and Soil Samples. AZoM.com. Available at: [Link]

  • Physical Properties of Alkanes. Lumen Learning. Available at: [Link]

  • Viscosity of pure hydrocarbons. Journal of Chemical & Engineering Data. Available at: [Link]

  • Physical Properties of Alkanes. Chemistry LibreTexts. Available at: [Link]

  • BCH3023 Physical Properties of Alkanes. YouTube. Available at: [Link]

  • Chemical tests involving alkanes, alkenes and alcohols. Oak National Academy. Available at: [Link]

  • Do alkanes have high viscosity?. Quora. Available at: [Link]

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Comparative

A Comparative Guide to Dodecane, 6,7-dimethyl- and Tetradecane as Chromatography Reference Standards

In the landscape of analytical chemistry, particularly within chromatographic applications, the selection of an appropriate reference standard is a critical decision that underpins the accuracy, precision, and validity o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, particularly within chromatographic applications, the selection of an appropriate reference standard is a critical decision that underpins the accuracy, precision, and validity of experimental results. This guide provides an in-depth comparison of two C14 alkane isomers: 6,7-dimethyldodecane (a branched alkane) and n-tetradecane (a linear alkane), for their use as reference standards in chromatography. This analysis is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of how molecular structure dictates chromatographic behavior and application suitability.

The Principle of Separation: Molecular Structure as a Determinant

The choice between a linear and a branched alkane standard is fundamentally a choice between differing physicochemical properties dictated by their molecular architecture. Both 6,7-dimethyldodecane and tetradecane share the same molecular formula (C14H30) and molecular weight (198.39 g/mol ).[1][2][3][4][5] However, their structural differences lead to distinct physical properties that significantly influence their behavior in a chromatographic system, especially in gas chromatography (GC).

Linear alkanes, like tetradecane, have a larger surface area compared to their branched isomers.[6] This allows for more significant van der Waals interactions with the stationary phase of a nonpolar GC column. Consequently, linear alkanes are retained longer and exhibit higher boiling points.[6] Conversely, the methyl branching in 6,7-dimethyldodecane creates a more compact, spherical molecule.[6][7] This reduced surface area leads to weaker intermolecular forces, resulting in a lower boiling point and shorter retention times on nonpolar columns compared to its linear counterpart.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties is essential for understanding the practical implications of selecting one standard over the other.

PropertyDodecane, 6,7-dimethyl-Tetradecane (n-tetradecane)Significance in Chromatography
Molecular Formula C14H30[2][4]C14H30[1][8]Identical, ensuring the same mass for MS detection.
Molecular Weight 198.39 g/mol [2][4][5]198.39 g/mol [1][8]Identical, no mass-based differentiation.
Boiling Point Lower than tetradecane (exact value not readily available)~253 °C[1][9]Lower boiling point leads to earlier elution in GC.
Melting Point Lower than tetradecane~5.5 °C[1][9]Relevant for handling and storage; both are liquid at room temp.
Density Lower than tetradecane~0.762 g/mL[1][10]Minor impact on standard preparation by volume.
Structure Branched (Isoparaffin)[11]Linear (n-Paraffin)[11]Primary determinant of chromatographic retention and application.
Solubility Insoluble in water[10]Insoluble in water[10]Both are soluble in common nonpolar organic solvents.

Core Application: Internal Standards in Gas Chromatography

Both compounds are suitable for use as reference standards in gas chromatography.[12][13] The most common and critical application is as an internal standard (IS). An IS is a compound added in a constant amount to all samples, calibration standards, and blanks.[14] It helps to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of quantitative analysis.[14]

The ideal internal standard should be chemically similar to the analyte of interest but chromatographically resolved from all other sample components.[14][15] This is where the choice between 6,7-dimethyldodecane and tetradecane becomes crucial.

Selecting the Appropriate Standard: A Logic Diagram

The decision-making process for selecting the right standard is guided by the composition of the sample matrix.

G start Start: Select C14 Alkane Internal Standard matrix_q Is the sample a complex hydrocarbon mixture (e.g., petroleum, fuel) containing linear alkanes? start->matrix_q use_branched Choose 6,7-Dimethyldodecane (Branched) matrix_q->use_branched Yes use_linear Choose Tetradecane (Linear) matrix_q->use_linear No reason_branched Reason: Avoids co-elution with endogenous n-tetradecane or other linear alkanes. Provides a unique, interference-free peak. use_branched->reason_branched reason_linear Reason: Suitable for samples where C14 alkanes are absent. Useful for retention index calculations in a homologous series. use_linear->reason_linear

Caption: Logic for selecting between branched and linear standards.

Experimental Protocol: Comparative GC-FID Analysis

To empirically demonstrate the performance differences, a comparative gas chromatography experiment can be designed. This protocol serves as a self-validating system to confirm the suitability of the chosen standard.

Objective

To compare the retention times and peak shapes of 6,7-dimethyldodecane and n-tetradecane on a nonpolar stationary phase and assess their suitability as internal standards for the analysis of a hypothetical analyte (e.g., n-tridecane) in a simple matrix.

Materials
  • Standards: 6,7-dimethyldodecane (≥99% purity), n-tetradecane (≥99% purity), n-tridecane (analyte, ≥99% purity).

  • Solvent: Hexane or isooctane (GC grade).

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness nonpolar column (e.g., DB-1, HP-5ms, or equivalent).

Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each standard (6,7-dimethyldodecane, tetradecane, and tridecane) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with hexane.

  • Working Standard Mix (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to the mark with hexane. This creates a mixture containing all three components at a known concentration.

GC-FID Parameters
  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split mode, 50:1 ratio)

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature: 300°C (FID)

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_gc 2. GC-FID Analysis cluster_data 3. Data Analysis prep1 Prepare 1000 µg/mL Stock Solutions of each compound prep2 Create 10 µg/mL Working Standard Mixture prep1->prep2 gc_inject Inject 1 µL of Working Standard prep2->gc_inject gc_run Run GC with specified temperature program gc_inject->gc_run gc_detect Detect compounds with FID gc_run->gc_detect data_id Identify peaks by retention time (RT) gc_detect->data_id data_compare Compare RT of 6,7-dimethyldodecane vs. Tetradecane data_id->data_compare data_eval Evaluate resolution between standards and analyte (n-tridecane) data_compare->data_eval

Caption: Workflow for comparative GC-FID analysis.

Expected Results and Interpretation

The resulting chromatogram would show three distinct peaks. Based on the principles of chromatography:

  • Elution Order: The expected elution order would be: 6,7-dimethyldodecane (lowest boiling point) -> n-tridecane -> n-tetradecane (highest boiling point).

  • Resolution: The experiment would confirm that both standards are well-resolved from the analyte (n-tridecane).

  • Validation: This confirms that in a simple matrix, either compound could serve as a suitable internal standard. However, if the sample contained a range of linear alkanes, n-tetradecane could potentially co-elute with the native C14 peak, making 6,7-dimethyldodecane the superior, interference-free choice. Such analyses are common in the petroleum industry, often referred to as Detailed Hydrocarbon Analysis (DHA) or PIANO (Paraffins, Isoparaffins, Aromatics, Naphthalenes, Olefins) analysis.[11][16][17]

Conclusion and Recommendations

The selection between 6,7-dimethyldodecane and tetradecane is not a matter of inherent superiority, but of strategic application.

  • Choose n-Tetradecane when your analysis requires a representative linear alkane, for establishing retention indices within a homologous series, or when analyzing samples that are known to be free of C14 hydrocarbons. Its chemical inertness and stability make it a reliable standard for general-purpose applications.[1][8]

  • Choose 6,7-Dimethyldodecane when performing quantitative analysis on complex matrices rich in linear alkanes, such as fuels, lubricants, or environmental samples contaminated with petroleum products.[7] Its unique branched structure provides a robust and reliable peak, free from the risk of co-elution with endogenous sample components, thus ensuring the highest level of analytical integrity.

By understanding the relationship between molecular structure and chromatographic behavior, researchers can make an informed decision, ensuring their chosen reference standard enhances, rather than compromises, the quality of their data.

References

  • Grokipedia. (n.d.). Tetradecane. Retrieved March 24, 2026, from [Link]

  • Cheméo. (n.d.). Dodecane, 6,7-dimethyl- - Chemical & Physical Properties. Retrieved March 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetradecane (CAS 629-59-4). Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Tetradecane. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetradecane | C14H30 | CID 12389 - PubChem. Retrieved March 24, 2026, from [Link]

  • SKPharma Tech Solutions. (n.d.). Tetradecane GC reference standard. Retrieved March 24, 2026, from [Link]

  • Dr. Ehrenstorfer. (n.d.). HYDROCARBON STANDARDS FOR GC ANALYSIS. Retrieved March 24, 2026, from [Link]

  • Scharlab. (n.d.). Standards, GC for laboratory. Retrieved March 24, 2026, from [Link]

  • Data.gov. (2025, September 5). Compound 529936: Dodecane, 6,7-dimethyl-. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). Dodecane, 6,7-dimethyl-. In NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • U.S. Department of Health & Human Services. (2025, September 6). Compound 529936: Dodecane, 6,7-dimethyl-. Retrieved March 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dodecane, 6,7-dibutyl-. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Illustration of integration branched and linear alkanes. Retrieved March 24, 2026, from [Link]

  • Separation Science. (2023, December 9). Internal Standards: Strategies From the Frontline. Retrieved March 24, 2026, from [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved March 24, 2026, from [Link]

  • PatSnap. (2025, December 31). How to Compare Linear vs Branched Alkane Effects - Eureka. Retrieved March 24, 2026, from [Link]

  • Master Organic Chemistry. (2025, August 27). Branching, and Its Affect On Melting and Boiling Points. Retrieved March 24, 2026, from [Link]

  • Shimadzu Scientific Instruments. (2022, May 31). Certificate of Analysis. Retrieved March 24, 2026, from [Link]

Sources

Validation

High-Confidence Identification of Branched Alkanes: A Comparative Guide on NIST Library Matching Accuracy for 6,7-Dimethyldodecane

Executive Summary Identifying highly branched alkanes such as dodecane, 6,7-dimethyl (commonly referred to as 6,7-dimethyldodecane, C14​H30​ ) using standard Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Identifying highly branched alkanes such as dodecane, 6,7-dimethyl (commonly referred to as 6,7-dimethyldodecane, C14​H30​ ) using standard Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical bottleneck. Under standard 70 electron-volt (eV) Electron Ionization (EI), branched alkanes undergo extensive fragmentation at their tertiary carbon branching points. This results in mass spectra dominated by generic low-mass alkyl cations, while the diagnostic molecular ion ( M+∙ ) at m/z 198 is typically absent. Consequently, when queried against the National Institute of Standards and Technology (NIST) mass spectral library, the search algorithm struggles to differentiate 6,7-dimethyldodecane from dozens of other structural isomers.

This guide objectively compares standard EI against advanced ionization alternatives—specifically Cold EI (Supersonic Molecular Beams) and Photoionization (PI)—to demonstrate how preserving the molecular ion fundamentally alters NIST library matching accuracy and identification probability.

Mechanistic Causality: The "Lower Fit but Better Hit" Paradigm

To understand the accuracy of NIST library matching for 6,7-dimethyldodecane, one must dissect how the NIST MS Search algorithm evaluates spectral data. The algorithm calculates two primary metrics:

  • Match Factor: A dot-product vector comparison of spectral similarity between the unknown and the library reference, scaled from 0 to 999.

  • Identification Probability: The statistical likelihood that the top hit is the correct compound relative to all other candidates retrieved from the library 1.

In standard 70 eV EI, the Match Factor for 6,7-dimethyldodecane might score as "Good" (>800) because the experimental fragmentation perfectly mirrors the highly fragmented library spectrum. However, the Identification Probability remains critically low (often <35%) because multiple isomeric alkanes (e.g., 5,6-dimethyldodecane, 4,5-dipropyloctane) yield nearly identical low-mass fragment clusters (m/z 43, 57, 71, 85).

Conversely, Cold EI vibrationally supercools the molecules prior to 70 eV ionization, suppressing secondary fragmentation pathways and exponentially enhancing the molecular ion2. When a Cold EI spectrum of a branched alkane is searched against the standard NIST library, a counterintuitive phenomenon occurs:

  • The Match Factor decreases (e.g., drops to ~750) because the enhanced molecular ion and altered high-mass fragment ratios deviate from the standard EI library spectrum.

  • The Identification Probability skyrockets (often >85%). The presence of a robust molecular ion acts as a stringent mass filter, heavily penalizing false isomeric candidates and structurally unrelated compounds that lack the m/z 198 ion 3.

This causality—where a lower spectral similarity score yields a vastly superior identification confidence—is the cornerstone of modern branched alkane analysis.

Comparative Performance Analysis

The following table synthesizes the quantitative performance of different ionization modes for the identification of 6,7-dimethyldodecane (MW = 198) against the NIST Main Library.

Ionization ModeMolecular Ion (m/z 198) AbundanceDominant FragmentsNIST Match FactorNIST Identification ProbabilityFalse Positive Isomer Risk
Standard 70 eV EI < 0.1% (often absent)m/z 43, 57, 71, 85880 - 92025% - 35%Critical (High overlap with C14 isomers)
Cold EI (SMB) > 40% (Base peak or highly abundant)m/z 198, 99, 85720 - 780> 85% Low (M+ constrains the search space)
Photoionization (10.8 eV) > 80%m/z 198, 99N/A (Poor EI library compatibility)< 10% (Using EI library)Moderate (Requires specialized PI libraries)

Data synthesis based on comparative studies of branched alkanes and squalane derivatives 4,5.

Self-Validating Experimental Protocol

To achieve high-fidelity identification of 6,7-dimethyldodecane, researchers must employ a self-validating workflow that couples NIST library matching with orthogonal exact-mass or isotope abundance confirmation.

Step 1: Sample Preparation & Chromatography

  • Dilute the 6,7-dimethyldodecane standard to 10 ppm in GC-grade hexane.

  • Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Implement a temperature gradient: 50°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

Step 2: Dual-Mode Data Acquisition

  • Run A (Standard EI): Operate the ion source at 250°C and 70 eV. Acquire full-scan data from m/z 35 to 400.

  • Run B (Cold EI): Operate the Supersonic Molecular Beam interface with a helium makeup gas flow (e.g., 80 mL/min) to vibrationally cool the eluent prior to 70 eV ionization.

Step 3: NIST Library Search Execution

  • Import the spectra into the NIST MS Search software (v2.3 or newer).

  • Execute a "Normal-Identity" search against the NIST Main Library.

  • Critical Checkpoint: Do not rely solely on the Match Factor. Extract the Identification Probability metric to assess structural confidence.

Step 4: Orthogonal Isotope Validation (The Self-Validating Step)

  • Utilize the enhanced m/z 198 ion from the Cold EI spectrum.

  • Measure the exact relative abundances of the M+1 (m/z 199) and M+2 (m/z 200) isotopes.

  • Input these values into isotope abundance analysis software (e.g., Tal-Aviv Molecule Identifier - TAMI).

  • Confirm that the calculated elemental formula matches C14​H30​ , thereby independently validating the NIST library hit and eliminating any remaining isomer ambiguity.

Workflow Visualization

The following diagram illustrates the logical pathways and causality in validating branched alkane mass spectra to overcome standard library limitations.

NIST_Validation_Workflow Start Acquire GC-MS Data (6,7-dimethyldodecane) CheckM Is Molecular Ion (m/z 198) Present & >1%? Start->CheckM StdEI Standard 70 eV EI (Extensive Fragmentation) CheckM->StdEI No ColdEI Cold EI / Soft Ionization (Preserved M+) CheckM->ColdEI Yes NIST_Search NIST Library Search (Algorithm Matching) StdEI->NIST_Search ColdEI->NIST_Search LowProb Low Identification Probability (<40%) due to Isomer Overlap NIST_Search->LowProb Standard EI Path HighProb High Identification Probability (>80%) due to M+ Constraint NIST_Search->HighProb Cold EI Path Isotope Isotope Abundance Analysis (Confirm C14H30) LowProb->Isotope Requires Orthogonal Data HighProb->Isotope Direct Confirmation Validated Validated Compound ID Isotope->Validated

Workflow for validating branched alkane NIST library hits using molecular ion constraints.

References

  • Evaluation of NIST Library Search Software National Institute of Standards and Technology (NIST)[Link]

  • NIST Library Identification Probabilities Are the Highest with Cold EI Mass Spectra American Chemical Society (ACS)[Link]

  • The Effects of Enhanced Molecular Ions on NIST's Identification Probability Aviv Analytical[Link]

  • Cold Electron Ionization (EI) Is Not a Supplementary Ion Source to Standard EI. It is a Highly Superior Replacement Ion Source Journal of the American Society for Mass Spectrometry[Link]

  • High-resolution MS coupled to Photoionisation-GC×GC for Petrochemicals Characterisation Chromatography Today[Link]

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Comparative

A Comparative Analysis of Alkane Volatility: Dodecane, 6,7-Dimethyldodecane, and the Impact of Molecular Structure

An In-depth Guide for Researchers and Drug Development Professionals In the realms of chemical research, materials science, and pharmaceutical development, a nuanced understanding of the physicochemical properties of org...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the realms of chemical research, materials science, and pharmaceutical development, a nuanced understanding of the physicochemical properties of organic compounds is paramount. Among these, volatility—the tendency of a substance to vaporize—plays a critical role in a vast array of applications, from solvent selection and formulation development to reaction kinetics and environmental fate. This guide provides a detailed comparative analysis of the volatility of n-dodecane and its branched isomers, with a particular focus on 6,7-dimethyldodecane, offering experimental data and exploring the underlying principles that govern these differences.

The Physicochemical Basis of Alkane Volatility

The volatility of alkanes, which are non-polar hydrocarbons, is primarily governed by the strength of intermolecular van der Waals forces, specifically London dispersion forces.[1][2][3] These forces arise from temporary fluctuations in electron distribution, creating transient dipoles that induce corresponding dipoles in neighboring molecules. Two key factors dictate the strength of these forces and, consequently, the volatility of an alkane:

  • Molecular Size: As the number of carbon atoms and, therefore, the number of electrons in an alkane molecule increases, the polarizability of the electron cloud also increases.[4] This leads to stronger London dispersion forces, requiring more energy to overcome the intermolecular attractions and transition into the vapor phase. The result is a lower volatility, which is reflected in a higher boiling point and lower vapor pressure.[1][3][4][5] For straight-chain alkanes, the boiling point generally increases by 20-30°C for each additional carbon atom.[4]

  • Molecular Structure: The shape of an alkane molecule significantly influences its volatility. Straight-chain alkanes have a larger surface area available for intermolecular contact compared to their more compact, branched isomers.[1][6] This greater surface area allows for more extensive van der Waals interactions, resulting in lower volatility.[1][4][6] Conversely, branching creates more spherical, compact molecules, reducing the effective surface area for intermolecular attraction.[2][5][7] This weakening of London dispersion forces leads to increased volatility, manifesting as a lower boiling point and higher vapor pressure.[1][5]

Comparative Volatility Metrics: n-Dodecane vs. Branched Isomers

To quantify and compare the volatility of n-dodecane and its branched isomers, several key physical properties are examined. The following table summarizes these critical parameters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure
n-DodecaneC₁₂H₂₆170.34[8]216.3[9]18 Pa (at 25 °C)[10]
6,7-DimethyldodecaneC₁₄H₃₀198.39[11]Not availableNot available

While specific data for 6,7-dimethyldodecane is sparse, we can infer its volatility relative to n-dodecane based on the principles of molecular structure. Despite having a higher molecular weight (C₁₄H₃₀ vs. C₁₂H₂₆ for n-dodecane), the presence of two methyl branches in 6,7-dimethyldodecane would lead to a more compact structure than a linear C₁₄ alkane. However, when comparing it to n-dodecane, the significantly larger molecular size of 6,7-dimethyldodecane (two extra carbons and associated hydrogens) will be the dominant factor. Therefore, it is expected that 6,7-dimethyldodecane will be less volatile than n-dodecane, exhibiting a higher boiling point and lower vapor pressure. The increase in van der Waals forces due to the larger electron cloud will outweigh the effect of branching in this specific comparison.

Experimental Determination of Alkane Volatility

Accurate and reliable experimental data are the cornerstone of any comparative analysis. Several well-established methods are employed to determine the volatility of alkanes.

The isoteniscope method is a standard test for determining the vapor pressure-temperature relationship of liquids.[12][13][14] This technique is particularly valuable for assessing the volatility and thermal stability of hydrocarbons.[12]

Causality Behind Experimental Choices: The isoteniscope is a constant-volume apparatus, which minimizes compositional changes during the measurement, a crucial factor when dealing with potentially complex mixtures or isomers.[13][14][15] This ensures that the measured vapor pressure is representative of the sample's intrinsic properties.

Experimental Workflow: ASTM D2879

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Introduce Sample into Isoteniscope B Degas Sample (Heating & Vacuum) A->B C Immerse in Constant Temp Bath B->C D Equilibrate System C->D E Measure Pressure with Manometer D->E F Record Temp & Pressure Data E->F G Plot log(P) vs 1/T F->G

Caption: Workflow for vapor pressure determination using the Isoteniscope method (ASTM D2879).

Step-by-Step Protocol:

  • Sample Introduction: A small, precise volume of the alkane sample is introduced into the isoteniscope bulb.

  • Degassing: The sample is carefully heated while under a partial vacuum to remove any dissolved gases, such as air, which would interfere with the vapor pressure measurement.

  • Equilibration: The isoteniscope is placed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a manometer.

  • Data Collection: The vapor pressure is recorded at various temperatures to establish the vapor pressure-temperature relationship.[16]

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds.[17] In the context of alkane volatility, GC can be used to determine the relative volatility of different isomers and to assess the purity of samples.

Causality Behind Experimental Choices: GC separates compounds based on their partitioning between a stationary phase and a mobile gas phase.[17] A compound's retention time in the GC column is related to its volatility; more volatile compounds travel through the column faster and have shorter retention times. This makes GC an excellent tool for comparative volatility studies.

Experimental Workflow: Gas Chromatography

G cluster_prep Sample Preparation cluster_injection Injection cluster_separation Separation cluster_detection Detection & Analysis A Dissolve Alkane in Volatile Solvent B Inject Sample into GC Inlet A->B C Vaporization & Transport by Carrier Gas B->C D Separation in Chromatographic Column C->D E Detection by FID or MS D->E F Generate Chromatogram E->F

Caption: General workflow for comparative volatility analysis using Gas Chromatography.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of the alkane or a mixture of alkanes is prepared in a suitable volatile solvent (e.g., hexane).

  • Injection: A small volume of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a long, thin column containing a stationary phase. The separation of the different alkanes occurs based on their differential interactions with the stationary phase.

  • Detection: As the separated compounds elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data Analysis: The resulting chromatogram shows a series of peaks, with each peak corresponding to a different compound. The retention time of each peak is indicative of its volatility.

Conclusion

The volatility of alkanes is a critical property that is fundamentally linked to their molecular size and structure. While larger molecules are generally less volatile due to stronger van der Waals forces, branching can increase volatility by reducing the effective surface area for intermolecular interactions. In the specific comparison between n-dodecane and 6,7-dimethyldodecane, the greater molecular weight of the latter is the dominant factor, making it less volatile. The experimental determination of volatility, through methods such as ASTM D2879 and gas chromatography, provides the quantitative data necessary for informed decision-making in research, development, and industrial applications.

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